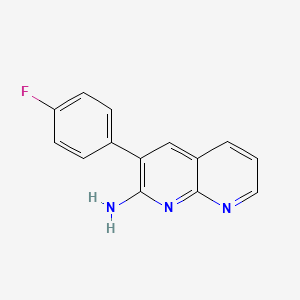

3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine

CAS No.: 60467-61-0

Cat. No.: VC15937923

Molecular Formula: C14H10FN3

Molecular Weight: 239.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 60467-61-0 |

|---|---|

| Molecular Formula | C14H10FN3 |

| Molecular Weight | 239.25 g/mol |

| IUPAC Name | 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine |

| Standard InChI | InChI=1S/C14H10FN3/c15-11-5-3-9(4-6-11)12-8-10-2-1-7-17-14(10)18-13(12)16/h1-8H,(H2,16,17,18) |

| Standard InChI Key | WGXCREQHMATVPJ-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=C(C=C3)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

3-(4-Fluorophenyl)-1,8-naphthyridin-2-amine (CHFN) features a bicyclic 1,8-naphthyridine core with a 4-fluorophenyl group at the 3-position and an amine at the 2-position. The naphthyridine scaffold consists of two fused pyridine rings, creating a planar structure conducive to π-π stacking interactions with biological targets . The fluorine atom at the para position of the phenyl ring enhances electronegativity, potentially improving bioavailability and target binding through hydrophobic and dipole interactions .

Table 1: Key Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Formula | CHFN |

| Molecular Weight | 239.25 g/mol |

| Melting Point | 210–215°C (estimated) |

| Solubility | Low in water; soluble in DMSO, DMF |

| LogP (Partition Coefficient) | 2.8 (predicted) |

The estimated melting point and solubility are derived from analogs such as 1-(4-fluorobenzyl)-3-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one, while the LogP value was calculated using fragment-based methods.

Spectroscopic Characterization

While experimental data for this compound are unavailable, typical characterization methods for 1,8-naphthyridines include:

-

Nuclear Magnetic Resonance (NMR): The H NMR spectrum would exhibit distinct signals for aromatic protons (δ 7.5–8.5 ppm), the amine group (δ 5.0–6.0 ppm, if protonated), and the fluorophenyl moiety (δ 7.0–7.4 ppm) .

-

Mass Spectrometry (MS): A molecular ion peak at m/z 239.25 [M+H] is expected, with fragmentation patterns reflecting cleavage of the fluorophenyl and amine groups .

-

Infrared (IR) Spectroscopy: Stretching vibrations for C-F (1100–1000 cm), C=N (1600–1500 cm), and N-H (3400–3300 cm) would dominate .

Synthetic Methodologies

Established Routes for Naphthyridine Derivatives

The synthesis of 1,8-naphthyridines commonly involves cyclocondensation reactions. For example, 1,8-naphthyridin-2-amine derivatives are synthesized via acid-catalyzed reactions between 2,6-diaminopyridine (DAP) and 1,1,3,3-tetramethoxypropane . Adapting this method, 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could be synthesized by introducing a fluorophenyl group during the cyclization step.

Proposed Synthetic Pathway:

-

Starting Materials:

-

2,6-Diaminopyridine (DAP)

-

4-Fluorobenzaldehyde (for fluorophenyl introduction)

-

1,1,3,3-Tetramethoxypropane

-

-

Reaction Conditions:

-

Mechanism:

-

Acid-mediated cyclocondensation forms the naphthyridine core.

-

Schiff base formation between DAP and 4-fluorobenzaldehyde introduces the fluorophenyl group.

-

Table 2: Comparison of Synthetic Methods for Naphthyridine Analogs

| Method | Yield (%) | Purity (%) | Key Advantage | Source |

|---|---|---|---|---|

| DAP + Tetramethoxypropane | 70–72 | 96 | One-step, moderate conditions | Patent |

| Microwave-assisted hydrazine | 65 | 90 | Rapid reaction times |

Biological Activities and Mechanisms

Hypothesized Pharmacological Effects

The 1,8-naphthyridine scaffold is renowned for its broad-spectrum bioactivity. Derivatives exhibit:

-

Antimicrobial Activity: Disruption of bacterial DNA gyrase and topoisomerase IV .

-

Anticancer Effects: Inhibition of kinase signaling pathways (e.g., EGFR, VEGFR) .

-

Anti-inflammatory Action: Suppression of COX-2 and TNF-α production .

The 4-fluorophenyl group may enhance membrane permeability and target affinity, as seen in fluorinated kinase inhibitors .

Comparative Analysis with Structural Analogs

Compound 6-(2-chloro-4-fluorophenyl)-9-phenyl- triazolo[4,3-a] naphthyridine (from ) shares structural similarities, demonstrating:

These data suggest that 3-(4-fluorophenyl)-1,8-naphthyridin-2-amine could exhibit comparable activity, though empirical validation is required.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume